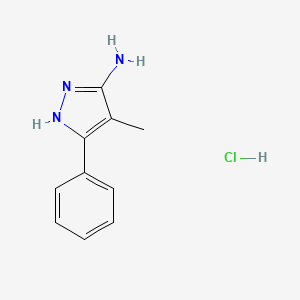
4-甲基-3-苯基-1H-吡唑-5-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a derivative of 5-aminopyrazole, a class of compounds known for their bioactive properties. These compounds are widely used in the pharmaceutical and agrochemical industries due to their versatile chemical reactivity and biological activities .
科学研究应用
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
4-Methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes at the cellular level .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxic activity on several human cell lines , suggesting potential anticancer activity.
准备方法
Synthetic Routes and Reaction Conditions
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride can be synthesized by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol
Industrial Production Methods
Industrial production methods for 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as one-pot multi-component reactions, cyclocondensation, and coupling reactions .
化学反应分析
Types of Reactions
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
相似化合物的比较
Similar Compounds
Similar compounds include other 5-aminopyrazole derivatives, such as:
Uniqueness
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
生物活性
4-Methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique substitution pattern that enhances its chemical properties, making it a valuable candidate for various pharmacological applications, including anticancer and antimicrobial activities.
The molecular formula of 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is C10H12ClN3, with a molecular weight of approximately 209.68 g/mol. The presence of both a methyl group and a phenyl group on the pyrazole ring contributes to its distinctive reactivity and biological potential.
Target Interactions
4-Methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride interacts with various biological targets, influencing cellular pathways. Pyrazole derivatives are known to affect multiple biochemical pathways, which may include:
- Inhibition of cell proliferation : Some studies indicate that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction.
- Antimicrobial activity : Research has shown potential efficacy against various microbial strains, suggesting possible applications in treating infections.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride. Notable findings include:
- Inhibition of Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The IC50 values for these effects typically fall within the low micromolar range, indicating potent activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Cytotoxicity observed |
| HepG2 | 4.2 | Cytotoxicity observed |
| MDA-MB-231 | 3.8 | Significant growth inhibition |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, highlighting its potential as an antibiotic agent.
Study on Anticancer Efficacy
A recent study focused on the synthesis and evaluation of 4-methyl-3-phenyl derivatives showed promising results in inhibiting the proliferation of breast cancer cell lines. The study utilized an MTT assay to quantify cell viability after treatment with varying concentrations of the compound over 24 and 48 hours. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
In Vivo Studies
In vivo studies have further supported the anticancer claims, demonstrating that administration of 4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride led to tumor regression in animal models. These findings underscore the need for further clinical investigations to evaluate therapeutic efficacy and safety .
属性
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWVECWXQCTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














